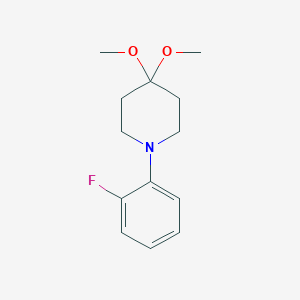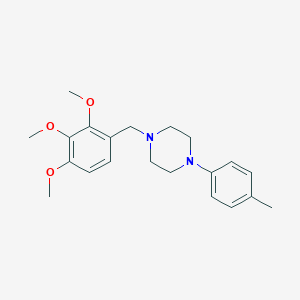![molecular formula C16H20N2O3 B281917 Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281917.png)
Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate, also known as MPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPB belongs to the class of piperazine derivatives and has a molecular formula of C19H24N2O3.
Mécanisme D'action
The mechanism of action of Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. It is believed that Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate exerts its anticancer activity through a combination of these mechanisms.
Biochemical and Physiological Effects:
Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate has been shown to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate has also been shown to inhibit the replication of several viruses, including herpes simplex virus and human immunodeficiency virus. Additionally, Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate has been reported to have antioxidant properties and has been shown to protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate has also been shown to be stable under a wide range of conditions, making it suitable for use in various assays. However, Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate has some limitations. It is insoluble in water and requires the use of organic solvents for its preparation. Additionally, Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate has been reported to have low bioavailability, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the research of Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate. One potential direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate and its potential use in the treatment of cancer and other diseases. Furthermore, the development of more efficient synthesis methods and the modification of the chemical structure of Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate may lead to the discovery of more potent and selective compounds.
Méthodes De Synthèse
The synthesis of Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate involves the reaction of 2-methylphenylpiperazine with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of pyridine. The resulting product is then treated with methanol and hydrochloric acid to yield Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate. This method has been reported in the literature and has been used by several researchers to obtain Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate.
Applications De Recherche Scientifique
Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate has been extensively studied for its potential applications in various fields of research. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Additionally, Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate has been reported to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases.
Propriétés
Formule moléculaire |
C16H20N2O3 |
|---|---|
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
methyl (E)-4-[4-(2-methylphenyl)piperazin-1-yl]-4-oxobut-2-enoate |
InChI |
InChI=1S/C16H20N2O3/c1-13-5-3-4-6-14(13)17-9-11-18(12-10-17)15(19)7-8-16(20)21-2/h3-8H,9-12H2,1-2H3/b8-7+ |
Clé InChI |
NOIVINMTTBTFGA-BQYQJAHWSA-N |
SMILES isomérique |
CC1=CC=CC=C1N2CCN(CC2)C(=O)/C=C/C(=O)OC |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C=CC(=O)OC |
SMILES canonique |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol](/img/structure/B281834.png)
![8,9-Bis[(4-methoxybenzyl)oxy]-2,4,10-trioxatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B281836.png)
![3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol](/img/structure/B281838.png)

![4-[4-(3-Chlorophenyl)-1-piperazinyl]aniline](/img/structure/B281844.png)




![N-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-N-[4-(4-morpholinyl)phenyl]amine](/img/structure/B281853.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B281854.png)
![1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole](/img/structure/B281855.png)
![1-benzyl-5-chloro-2-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B281857.png)
![N-{4-[4-(4-chlorophenyl)-1-piperazinyl]phenyl}-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B281858.png)